molecular formula C9H6BrClN2O2S B1520121 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1174064-62-0

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No. B1520121
M. Wt: 321.58 g/mol
InChI Key: LRYXAJMNOSSJDD-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (PBSC) is a widely used chemical compound in scientific research. It has a wide range of applications in the laboratory and is used in a variety of biochemical and physiological studies. PBSC is a bromine-containing sulfonyl chloride that is used as a reagent for the synthesis of other compounds. It is also used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals. PBSC has also been used in the development of new drugs and in the investigation of the mechanism of action of existing drugs.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The compound has been explored for its inhibition potential against carbonic anhydrases I and II. Studies have synthesized derivatives that exhibited significant inhibitory effects on these enzymes, which are crucial for physiological functions such as respiration and acid-base balance. The inhibitory activities were quantified using Ki values, suggesting potential therapeutic applications in managing conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).

Antidiabetic Agent Synthesis

Fluorinated derivatives of pyrazoles, including structures related to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, have been synthesized and evaluated as potential antidiabetic agents. The compounds showed promising hypoglycemic activity, with molecular and biological property calculations supporting their drug-like profiles. This suggests a route for future drug discovery in the management of diabetes (Faidallah et al., 2016).

Palladium-Catalysed Arylation

The reactivity of halogen-substituted benzenesulfonyl chlorides, including 4-bromo variants, has been investigated in palladium-catalysed desulfitative arylation reactions. These reactions enable the synthesis of arylated heteroarenes, demonstrating the compound's utility in facilitating complex organic syntheses and the creation of novel chemical entities with potential pharmacological activities (Skhiri et al., 2015).

Regioselective Metallation

The compound serves as a precursor for regioselective metallation, enabling the synthesis of vicinally disubstituted pyrazoles. This highlights its role in organic synthesis, particularly in the development of compounds with specific substitution patterns that could be critical for biological activity or for material science applications (Heinisch et al., 1990).

Synthesis of Novel Metal Complexes

Derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride have been utilized in the synthesis of novel transition and rare-earth metal complexes. These complexes have been characterized and investigated for their spectroscopic, structural, and theoretical properties, offering insights into their potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Kovalchukova et al., 2017).

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYXAJMNOSSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670722
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

CAS RN

1174064-62-0
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174064-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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